4'-Cyano-3-(2-methoxyphenyl)propiophenone
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Description
4'-Cyano-3-(2-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Optical Properties and Mechanofluorochromic Behavior
A study conducted by Song et al. (2015) explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, closely related to 4'-Cyano-3-(2-methoxyphenyl)propiophenone. They found that these compounds exhibit distinct luminescence and mechanofluorochromic properties due to their unique stacking modes. This discovery opens avenues for applications in optical materials and sensors.
2. Polymer Synthesis and Material Properties
Research by Hergué et al. (2009) focused on polymers based on 3-cyano-4-methoxythiophene, a compound similar in structure to this compound. Their study revealed that the position of methoxy and cyano groups significantly impacts the reactivity and structure of the resultant polymer, which can be critical for developing new materials with specific optical and electronic properties.
3. Natural Compound Derivatives from Pine Needles
In an investigation of natural compounds, Andersson and Lundgren (1988) isolated derivatives of this compound from pine needles. This highlights the potential of using natural sources for obtaining valuable chemical compounds for various applications.
4. Corrosion Inhibition in Metal Solutions
The research by Abu-Rayyan et al. (2022) investigated acrylamide derivatives, closely related to this compound, for their ability to inhibit corrosion in metal solutions. Their findings suggest potential applications in corrosion prevention in industrial settings.
5. Medical and Pharmacological Research
A study by Greene et al. (2016) explored the synthesis of derivatives similar to this compound for use as tubulin-targeting antitumor agents. This indicates the potential of such compounds in developing new cancer treatments.
Properties
IUPAC Name |
4-[3-(2-methoxyphenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFYFWUITBIMRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644166 |
Source
|
Record name | 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-73-8 |
Source
|
Record name | 4-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.